4-Methyl-2-phenoxyaniline
CAS No.: 60287-69-6
Cat. No.: VC8126781
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60287-69-6 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 4-methyl-2-phenoxyaniline |
| Standard InChI | InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
| Standard InChI Key | MBQYYHXCCOKJOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N)OC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)N)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methyl-2-phenoxyaniline features a biphenyl structure where a methyl group (-CH) occupies the para position relative to the amino group (-NH) on the aniline ring, while a phenoxy group (-O-CH) is attached at the ortho position (Figure 1) . The IUPAC name, 4-methyl-2-phenoxyaniline, reflects this substitution pattern.
Table 1: Key Identifiers of 4-Methyl-2-phenoxyaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 60287-69-6 | |
| Molecular Formula | ||
| Molecular Weight | 199.25 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Melting Point | 82–84°C | |
| Boiling Point | 320.0 ± 25.0°C (at 760 mmHg) |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous phenoxyaniline derivatives reveals N-H stretching vibrations at 3350–3450 cm⁻¹ and aromatic C=C stretches at 1500–1600 cm⁻¹ . Nuclear Magnetic Resonance (NMR) data for the compound’s methyl group typically appear as a singlet at δ 2.3 ppm in -NMR, while the aromatic protons resonate between δ 6.8–7.5 ppm .
Synthesis and Industrial Production
Conventional Synthesis Routes
The most common method involves Ullmann coupling, where 4-methyl-2-iodoaniline reacts with phenol in the presence of a copper catalyst :
This route achieves moderate yields (50–70%) but requires stringent temperature control to avoid side reactions .
Alternative Methodologies
Recent advances employ palladium-catalyzed cross-coupling reactions, enhancing yield to >85% under milder conditions . For instance, Suzuki-Miyaura coupling between 4-methyl-2-aminophenylboronic acid and bromobenzene derivatives has shown promise .
Physicochemical Properties and Stability
Solubility and Partitioning
4-Methyl-2-phenoxyaniline exhibits limited aqueous solubility (1g/L at 20°C) but is miscible with chloroform and methanol . Its octanol-water partition coefficient (log P) of 3.2 ± 0.3 indicates high lipophilicity, favoring membrane permeability in biological systems.
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with major mass loss occurring at 320°C . The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers, producing nitrogen oxides and carbon monoxide .
Biological and Pharmacological Relevance
Toxicity Profile
Acute toxicity studies classify 4-methyl-2-phenoxyaniline as harmful if swallowed (LD oral, rat: 500 mg/kg) . Chronic exposure may cause skin sensitization and respiratory irritation . Environmental toxicity assessments note its high aquatic toxicity (EC for Daphnia: 0.1 mg/L) .
Industrial Applications and Regulatory Status
Dye and Polymer Industries
As a diazo component, 4-methyl-2-phenoxyaniline contributes to azo dyes with enhanced lightfastness . Its incorporation into epoxy resins improves thermal stability (T increase by 15°C) .
Future Research Directions
-
Green Synthesis: Developing biocatalytic routes using laccases or peroxidases to reduce metal catalyst use .
-
Drug Delivery Systems: Exploiting lipophilicity for nanoparticle-based CNS drug formulations .
-
Environmental Remediation: Photocatalytic degradation studies using TiO/UV systems to mitigate aquatic toxicity .
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